molecular formula C4H8OS B082341 1-Methylthio-2-propanone CAS No. 14109-72-9

1-Methylthio-2-propanone

Cat. No. B082341
CAS RN: 14109-72-9
M. Wt: 104.17 g/mol
InChI Key: UKFADLGENFFWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylthio-2-propanone (MTP) is a volatile organic compound (VOC) that has been studied extensively in recent years. It is a colorless liquid with a strong sulfur odor that is present in many industrial processes. It is also known as methylthiobutanol or methylthioacetone, and has a variety of uses in research and industry.

Scientific Research Applications

  • Photochemistry and Photophysics Studies : The compound 1-Methylthio-2-propanone has been studied for its photochemical and photophysical properties. Research in this area includes the investigation of excited state processes and solvent effects on these states (Morlet‐Savary et al., 2008).

  • Biofuel and Renewable Chemicals Production : The compound has been researched in the context of producing biofuels and renewable chemicals. For example, the dehydration of fermented isobutanol (a related compound) for producing chemicals and fuels was examined, demonstrating its relevance in sustainable energy research (Taylor, Jenni, & Peters, 2010).

  • Biosynthesis in Fermented Foods : The biosynthesis of this compound in fermented foods, specifically in Baijiu (a Chinese alcoholic beverage), was explored. The study involved constructing a synthetic microbial community to enhance the compound's content, thus improving the flavor quality of the product (Du et al., 2021).

  • Medical and Chemical Research : Other studies have focused on its role in chemical reactions and medical research, such as investigating its interaction with various enzymes and its potential as a precursor in drug synthesis (Gunsalus, Romesser, & Wolfe, 1978).

Safety and Hazards

1-Methylthio-2-propanone is classified as a flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment and take precautionary measures against static discharge .

Mechanism of Action

Target of Action

1-Methylthio-2-propanone, also known as methylthioacetone, is an organosulfur compound . It is widely utilized in chemical research due to its reactivity and potential as a building block in organic synthesis . The primary targets of this compound are the molecules or structures it interacts with during these synthesis reactions.

Mode of Action

The mode of action of this compound is primarily through its involvement in various organic synthesis reactions. It serves as a precursor in reactions such as nucleophilic addition and substitution . Its unique structure makes it valuable for studying reaction mechanisms and kinetics, particularly in the context of sulfur chemistry .

Result of Action

The result of this compound’s action is the formation of more complex sulfur-containing compounds . These compounds can then participate in further reactions, leading to the synthesis of a wide range of organic molecules.

Biochemical Analysis

Biochemical Properties

It is known that it can participate in various biochemical reactions due to its reactivity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules

Metabolic Pathways

It is known that it can participate in various biochemical reactions , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

properties

IUPAC Name

1-methylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-4(5)3-6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFADLGENFFWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161572
Record name 1-Methylthio-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with odour of melon
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

35.00 to 40.00 °C. @ 15.00 mm Hg
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.973
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

14109-72-9
Record name 1-(Methylthio)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14109-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylthio-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014109729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthio-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLTHIO-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6V0DW7BQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylthio-2-propanone
Reactant of Route 2
Reactant of Route 2
1-Methylthio-2-propanone
Reactant of Route 3
1-Methylthio-2-propanone
Reactant of Route 4
Reactant of Route 4
1-Methylthio-2-propanone
Reactant of Route 5
1-Methylthio-2-propanone
Reactant of Route 6
1-Methylthio-2-propanone

Q & A

Q1: What are the key spectroscopic characteristics of 1-Methylthio-2-propanone?

A: The structure of this compound was confirmed using several spectroscopic methods [, ]:

    Q2: How is this compound synthesized?

    A: The synthesis of this compound involves a reaction between chloroacetone and methyl mercaptan in the presence of sodium hydroxide [].

    • This reaction yielded 66.4% of the target compound, with the yield calculated based on the initial amount of chloroacetone [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.